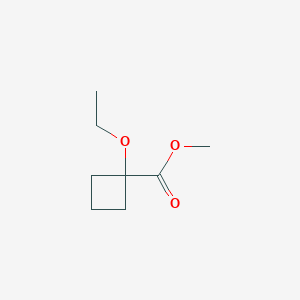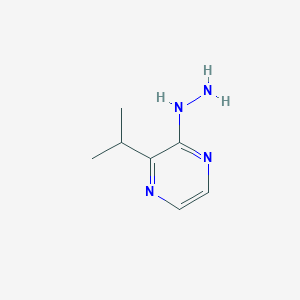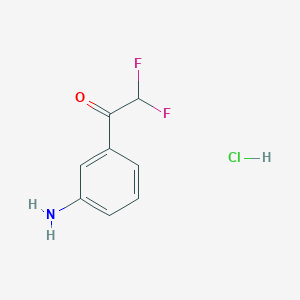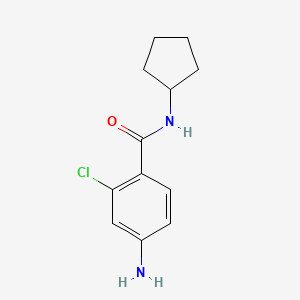
3-(3,5-Difluorophenyl)azetidin-3-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3,5-Difluorophenyl)azetidin-3-ol;hydrochloride is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule belongs to the class of azetidinols and has been shown to have a variety of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Pharmaceutical Intermediates
- Optimized Synthesis Processes : An optimized process for synthesizing 1-benzylazetidin-3-ol, a starting material for azetidin-3-ol hydrochloride, has been developed. This process uses economically viable materials and methods, leading to more efficient production of azetidin-3-ol hydrochloride and related compounds (Reddy et al., 2011).
Antimicrobial Applications
- Antimicrobial Activity : Novel azetidin-2-ones have been synthesized with considerable antibacterial and antifungal activity. These include compounds like 3-chloro-4-(2,4-difluorophenyl)-1-(3-aryl-1,8-naphthyridin-2-yl)azetidin-2-ones, showing promise as potential antimicrobial agents (Adem et al., 2022).
Chemical Structure and Properties
- Molecular Structure Analysis : Studies on the crystal and molecular structure of related compounds, like 1-(Diphenylmethyl)azetidin-3-ol, provide insights into the chemical properties and potential applications of azetidin-3-ol derivatives (Ramakumar et al., 1977).
Building Blocks for Chemical Synthesis
- Use in Constructing Complex Molecules : Azetidin-2-ones, including variants of azetidin-3-ol hydrochloride, have been used as building blocks for creating complex molecules like trifluoromethyl-containing aminopropanes and 1,4-dioxan-2-ones. This showcases their utility in diverse synthetic applications (Dao Thi et al., 2018).
Biochemical Evaluation
- Antitumor Properties : Some azetidin-2-ones have been evaluated for their antiproliferative properties, with certain compounds demonstrating potent activity against breast cancer cells and disrupting microtubular structures, indicating potential as antitumor agents (Greene et al., 2016).
properties
IUPAC Name |
3-(3,5-difluorophenyl)azetidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO.ClH/c10-7-1-6(2-8(11)3-7)9(13)4-12-5-9;/h1-3,12-13H,4-5H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJONHRWZKKDPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=CC(=CC(=C2)F)F)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Difluorophenyl)azetidin-3-ol;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2369909.png)
![4-Cyano-N-[2-[[cyano(cyclohexyl)methyl]amino]-2-oxoethyl]benzamide](/img/structure/B2369910.png)

![1,2,3,3a,4,5,6,6a-Octahydrocyclopenta[c]pyrrole-4-carboxylic acid;hydrochloride](/img/structure/B2369912.png)

![3-methyl-1-(oxan-4-yl)-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride](/img/structure/B2369914.png)


![7-benzyl-8-[(2Z)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2369918.png)
![6-Chloro-N-[[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]pyridine-2-carboxamide](/img/structure/B2369919.png)

![8-(4-fluorophenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2369926.png)

